Euchretin A

Description

Properties

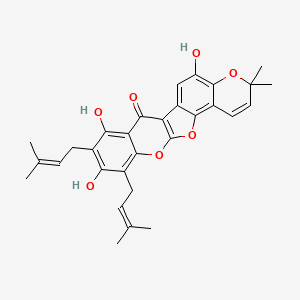

Molecular Formula |

C30H30O7 |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

5,7,20-trihydroxy-17,17-dimethyl-6,8-bis(3-methylbut-2-enyl)-10,12,18-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(21),2(11),4,6,8,13,15,19-octaen-3-one |

InChI |

InChI=1S/C30H30O7/c1-14(2)7-9-16-23(32)17(10-8-15(3)4)28-22(24(16)33)25(34)21-19-13-20(31)27-18(11-12-30(5,6)37-27)26(19)35-29(21)36-28/h7-8,11-13,31-33H,9-10H2,1-6H3 |

InChI Key |

PVEAILZIDDKAJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=C(O2)OC4=C5C=CC(OC5=C(C=C34)O)(C)C)CC=C(C)C)O)C |

Origin of Product |

United States |

Q & A

Q. How is Euchretin A identified and characterized in plant extracts?

Methodological Answer: Identification involves chromatographic separation (e.g., HPLC or GC-MS) coupled with spectroscopic techniques (NMR, IR, UV-Vis). For characterization, compare spectral data with existing databases or synthesized standards. Validate purity via melting point analysis and high-resolution mass spectrometry (HRMS). Ensure reproducibility by documenting solvent systems, column parameters, and calibration curves .

Q. What are the primary bioactivity assays used to study this compound?

Methodological Answer: Common assays include:

- In vitro antioxidant activity (DPPH/ABTS radical scavenging) with IC50 calculations.

- Cytotoxicity testing (MTT assay) on cell lines, using positive controls (e.g., doxorubicin) and dose-response curves.

- Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) with kinetic analysis. Include triplicate experiments and statistical validation (ANOVA, p < 0.05) to minimize variability .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer: Publish detailed protocols for reaction conditions (catalyst, solvent, temperature), purification steps (e.g., column chromatography gradients), and characterization data (e.g., H/C NMR shifts). Use standardized reagents and reference synthetic pathways from peer-reviewed journals. Cross-validate results via independent replication in separate labs .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Conduct systematic reviews (PRISMA guidelines) to identify confounding variables:

Q. What strategies optimize this compound’s isolation yield from complex matrices?

Methodological Answer: Apply response surface methodology (RSM) to model factors like extraction time, solvent polarity, and temperature. Validate with Box-Behnken or central composite designs. Use LC-MS/MS to track compound degradation during optimization. Compare yields against theoretical calculations (e.g., partition coefficients) .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data. Use pathway enrichment tools (KEGG, GO) to identify target networks. Validate hypotheses via CRISPR knockouts or siRNA silencing in relevant disease models. Ensure data compatibility with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical models are appropriate for dose-response relationships in this compound studies?

Methodological Answer: Use nonlinear regression (e.g., log-logistic model) to calculate EC50/ED50 values. Assess goodness-of-fit via AIC/BIC criteria. For synergistic effects (e.g., with cisplatin), apply the Chou-Talalay combination index. Report confidence intervals and sensitivity analyses to address outliers .

Data Contradiction and Validation

Q. How to address discrepancies between in vitro and in vivo efficacy of this compound?

Methodological Answer: Investigate pharmacokinetic factors (bioavailability, metabolism) using HPLC-MS plasma profiling. Compare in vitro IC50 with in vivo effective doses, adjusting for protein binding and clearance rates. Use knockout animal models to isolate target pathways .

Q. What criteria validate this compound’s structural novelty against known flavonoids?

Methodological Answer: Perform X-ray crystallography for unambiguous confirmation. Compare spectroscopic data (NMR, IR) with published analogs using ChemSpider or PubChem. Calculate Tanimoto similarity scores (<85% for novelty) and verify via IUPAC nomenclature rules .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.